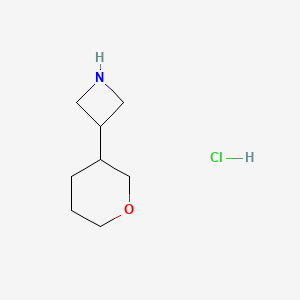

3-(Oxan-3-yl)azetidine hydrochloride

Description

Significance of Four-Membered Azetidine (B1206935) Heterocycles in Advanced Organic Synthesis

Azetidines are four-membered, nitrogen-containing saturated heterocycles that hold a prominent position in organic and medicinal chemistry. rsc.orgrsc.org Their chemical importance is largely dictated by a significant inherent ring strain of approximately 25.4 kcal/mol. rsc.orgresearchgate.net This strain is intermediate between the highly reactive, less stable three-membered aziridines and the more stable, unreactive five-membered pyrrolidines. rsc.orgnih.gov This unique characteristic makes the azetidine ring stable enough for practical handling while also being susceptible to selective ring-opening reactions under appropriate conditions, rendering it a versatile synthetic intermediate. rsc.orgrsc.org

In advanced organic synthesis, azetidines serve as valuable building blocks, or synthons. researchgate.net Their strain-driven reactivity allows for facile nucleophilic ring-opening or ring-expansion transformations, which provide access to complex, highly substituted acyclic amines and larger nitrogen-containing heterocycles that would be challenging to synthesize through other methods. researchgate.net The rigid, three-dimensional structure of the azetidine scaffold is another key feature, enabling the precise spatial orientation of substituents. enamine.net This conformational rigidity is highly sought after in drug design to reduce the entropic penalty of binding to biological targets, potentially increasing affinity and potency. enamine.net Consequently, azetidines are recognized as crucial structural units in a wide array of natural products, alkaloids, and medicinally active compounds, including antihypertensives and kinase inhibitors. rsc.orgmagtech.com.cnnih.gov

Role of the Six-Membered Oxane Heterocycle in Contemporary Chemical Research

The six-membered oxane ring, formally known as tetrahydropyran (B127337) (THP) by its IUPAC name, is a saturated heterocycle containing five carbon atoms and one oxygen atom. drugbank.com This structural motif is prevalent in a vast number of natural products, most notably in pyranose sugars, and is a cornerstone in modern medicinal chemistry. frontiersin.orgnih.gov

In contemporary drug discovery, the oxane ring is frequently employed as a bioisostere for other cyclic structures, particularly cyclohexane (B81311). pharmablock.com Replacing a methylene (B1212753) (-CH2-) group in cyclohexane with an oxygen atom to form an oxane ring introduces several beneficial modifications to a molecule's physicochemical properties. pharmablock.com The oxygen atom can act as a hydrogen bond acceptor, providing an additional point of interaction with biological targets like enzymes and receptors, which can enhance binding affinity. pharmablock.comnih.gov Furthermore, this substitution typically reduces the lipophilicity of the molecule compared to its carbocyclic counterpart. pharmablock.com This modulation of lipophilicity is a critical strategy for optimizing a drug candidate's ADME (Absorption, Distribution, Metabolism, and Excretion) profile, often leading to improved solubility and more favorable pharmacokinetic properties. pharmablock.commdpi.commdpi.com The incorporation of six-membered oxygen heterocycles is a well-established method in the development of therapeutics for a range of conditions, including viral and bacterial infections and cancer. nih.govnumberanalytics.com

Rationale for Investigating the Integrated Azetidine-Oxane Structural Motif

The strategic combination of an azetidine ring with an oxane ring into a single molecule, as seen in 3-(Oxan-3-yl)azetidine, is driven by the desire to create novel chemical scaffolds that harness the advantageous properties of both heterocycles. nih.govnih.gov This integrated motif represents an emergent design option in medicinal chemistry, aiming to generate molecules with enhanced three-dimensionality and improved physicochemical characteristics. nih.gov

The rationale for this integration can be summarized as follows:

Structural Rigidity and Vectorial Projection : The strained azetidine ring provides a rigid, non-planar anchor that can project the attached oxane ring and other potential substituents into well-defined regions of three-dimensional space. This is a valuable attribute for probing the topology of protein binding sites. enamine.netnih.gov

Exploration of New Chemical Space : Combining these two distinct heterocyclic systems allows chemists to access novel molecular architectures. nih.gov Such unique scaffolds are essential for building diverse compound libraries used in high-throughput screening to identify new biologically active agents. technologynetworks.com The synthesis of molecules containing both azetidine and oxetane (B1205548) (a related four-membered oxygen heterocycle) rings has been explored for creating new amino acid derivatives, demonstrating the value of such hybrid structures. mdpi.com

By physically linking the synthetically versatile and conformationally constrained azetidine framework with the pharmacokinetically favorable oxane ring, researchers can explore new avenues in drug design and create compounds with potentially superior efficacy and developability profiles.

Data Tables

Table 1: Comparative Properties of Azetidine and Oxane Frameworks

| Feature | Azetidine (Four-Membered) | Oxane (Six-Membered) |

|---|---|---|

| Primary Heteroatom | Nitrogen | Oxygen |

| Ring Strain | High (~25.4 kcal/mol) rsc.org | Low (strain-free) researchgate.net |

| Key Role in Synthesis | Versatile synthon, reactive intermediate for ring-opening/expansion researchgate.net | Stable scaffold, protecting group (THP-ether) |

| Key Role in MedChem | Rigid 3D scaffold, bioisostere for larger rings enamine.net | Bioisostere for cyclohexane, improves ADME properties pharmablock.com |

| Reactivity | Prone to strain-release reactions rsc.orgrsc.org | Generally stable and unreactive nih.gov |

| H-Bonding Capability | Nitrogen can act as acceptor/donor (NH-azetidine) | Oxygen acts as an acceptor pharmablock.com |

Structure

3D Structure of Parent

Properties

IUPAC Name |

3-(oxan-3-yl)azetidine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO.ClH/c1-2-7(6-10-3-1)8-4-9-5-8;/h7-9H,1-6H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VENPXNCVCXJCSA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(COC1)C2CNC2.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 3 Oxan 3 Yl Azetidine Hydrochloride

Strategies for Azetidine (B1206935) Ring Construction

The azetidine ring, a four-membered nitrogen-containing heterocycle, is a valuable motif in many biologically active compounds. nih.govfrontiersin.org Its synthesis is challenging due to the inherent ring strain. nih.gov A variety of synthetic strategies have been developed to address this challenge, ranging from classical cyclization reactions to modern catalytic methods.

Intramolecular Cyclization Approaches to Azetidine Ring Formation

Intramolecular cyclization is a common and effective strategy for the formation of the azetidine ring. These methods typically involve the formation of a carbon-nitrogen bond within a single molecule containing a nitrogen nucleophile and a suitable leaving group.

One of the most frequently employed methods is the intramolecular SN2 reaction, where a nitrogen atom attacks a carbon atom bearing a leaving group such as a halogen or a mesylate. nih.govfrontiersin.org Another powerful approach is the intramolecular aminolysis of epoxides. For instance, the lanthanum(III) trifluoromethanesulfonate (B1224126) (La(OTf)3)-catalyzed intramolecular aminolysis of cis-3,4-epoxy amines has been shown to produce azetidines in high yields. nih.govfrontiersin.org This method is notable for its high regioselectivity and tolerance of various functional groups, including acid-sensitive ones. frontiersin.org

Palladium-catalyzed intramolecular amination of unactivated C(sp³)–H bonds represents a more modern approach. rsc.org This method allows for the synthesis of functionalized azetidines under relatively mild conditions. rsc.org

Table 1: Comparison of Intramolecular Cyclization Methods for Azetidine Synthesis

| Method | Key Features | Catalyst/Reagent | Advantages | Reference |

|---|---|---|---|---|

| Intramolecular SN2 Reaction | Attack of a nitrogen nucleophile on a carbon with a leaving group. | Base | Well-established, versatile. | nih.govfrontiersin.org |

| Intramolecular Aminolysis of Epoxides | Regioselective ring-opening of epoxides by an internal amine. | La(OTf)3 | High yields, high regioselectivity, functional group tolerance. | nih.govfrontiersin.org |

| Palladium-Catalyzed C-H Amination | Intramolecular amination of unactivated C(sp³)–H bonds. | Palladium(II) catalyst | Low catalyst loading, use of inexpensive reagents. | rsc.org |

Intermolecular Cyclization Strategies for Azetidine Synthesis

Intermolecular approaches to azetidine synthesis involve the reaction of two or more separate molecules to form the four-membered ring. A prominent example is the [2+2] photocycloaddition, also known as the aza Paternò-Büchi reaction. researchgate.net This reaction typically occurs between an imine and an alkene, often requiring ultraviolet light. researchgate.net Recent advancements have enabled visible-light-mediated intermolecular [2+2] photocycloadditions using glyoxylate (B1226380) oximes as reactive intermediates, which are activated by triplet energy transfer. chemrxiv.org This modern approach offers operational simplicity and mild reaction conditions. chemrxiv.org

Another notable intermolecular strategy is the Ti(IV)-mediated Kulinkovich-type coupling of oxime ethers with alkyl Grignard reagents to synthesize spirocyclic NH-azetidines. rsc.org This method is valued for its broad substrate scope and its ability to construct densely functionalized azetidines. rsc.org

Ring-Contraction and Ring-Expansion Routes to Substituted Azetidines

Ring-contraction and ring-expansion reactions offer alternative pathways to the azetidine core, often starting from more readily available five- or three-membered rings, respectively.

A classic example of ring contraction is the synthesis of N-sulfonylazetidines from α-bromo-N-sulfonylpyrrolidinones. rsc.orgnih.gov This reaction proceeds via a proposed nucleophilic addition to the amide carbonyl, followed by an intramolecular SN2 reaction that results in the contraction of the five-membered ring to a four-membered one. rsc.org

Conversely, ring-expansion strategies often begin with aziridines. A biocatalytic one-carbon ring expansion of aziridines to azetidines has been achieved through a highly enantioselective nih.govbohrium.com-Stevens rearrangement. nih.gov This enzymatic approach can override the inherent reactivity of aziridinium (B1262131) ylides, which typically favor cheletropic extrusion. nih.gov Another method involves the reaction of rhodium-bound carbenes with strained bicyclic methylene (B1212753) aziridines, leading to a formal [3+1] ring expansion to yield highly-substituted methylene azetidines. nih.gov

Metal-Catalyzed and Organocatalytic Azetidine Synthesis

Both metal catalysis and organocatalysis have emerged as powerful tools for the synthesis of azetidines, often providing high levels of stereocontrol.

In the realm of metal catalysis, copper-catalyzed photoinduced anti-Baldwin radical cyclization of ynamides has been developed for the synthesis of azetidines. nih.gov This method proceeds via a 4-exo-dig cyclization, which is typically considered unfavorable according to Baldwin's rules. nih.gov Gold-catalyzed intramolecular cyclization of N-propargylsulfonamides has also been used to prepare chiral azetidin-3-ones. nih.gov

Organocatalysis offers a metal-free alternative for the enantioselective synthesis of azetidines. For example, an organocatalytic approach has been developed for the synthesis of C2-functionalized azetidines starting from the enantioselective α-chlorination of aldehydes. nih.gov Asymmetric thiourea (B124793) and squaramide catalysis have also been employed to access α-azetidinyl tertiary alkyl halides with high yields and enantioselectivities. nih.gov

Methodologies for Oxane Ring Synthesis

The oxane, or tetrahydropyran (B127337) (THP), ring is a common structural motif in many natural products. Its synthesis is generally more facile than that of the azetidine ring due to lower ring strain.

Cyclization Reactions for Tetrahydropyran Formation

The Prins cyclization is a powerful and widely used method for the stereoselective construction of the tetrahydropyran ring. nih.govresearchgate.net This reaction involves the acid-catalyzed condensation of a homoallylic alcohol with a carbonyl compound. researchgate.net The reaction proceeds through an oxocarbenium ion intermediate that is trapped by the alkene, leading to the formation of the six-membered ring. nih.gov Both Brønsted and Lewis acids can be used to catalyze the reaction. researchgate.net

Variations of the Prins cyclization, such as the silyl-Prins cyclization, have been developed to overcome some of the limitations of the classical reaction, such as racemization due to competing oxonia-Cope rearrangement. nih.gov In the silyl-Prins cyclization, an oxocarbenium ion is trapped by an allylsilane or a vinylsilane. nih.gov

Other cyclization strategies for tetrahydropyran synthesis include the intramolecular hydroalkoxylation of δ-hydroxy olefins, which can be catalyzed by platinum complexes. organic-chemistry.org

Table 2: Key Cyclization Reactions for Tetrahydropyran Synthesis

| Reaction | Description | Catalyst/Reagent | Key Features | Reference |

|---|---|---|---|---|

| Prins Cyclization | Acid-catalyzed condensation of a homoallylic alcohol with a carbonyl compound. | Brønsted or Lewis acids | Stereoselective formation of the THP ring. | nih.govresearchgate.net |

| Silyl-Prins Cyclization | Trapping of an oxocarbenium ion by an allylsilane or vinylsilane. | Lewis acids (e.g., TMSOTf) | Can overcome limitations of the classical Prins reaction. | nih.gov |

| Intramolecular Hydroalkoxylation | Platinum-catalyzed addition of a hydroxyl group to a C=C double bond. | Platinum complexes | Tolerates various functional groups. | organic-chemistry.org |

Stereoselective Oxane Synthesis Approaches

The construction of the 3-substituted oxane ring with defined stereochemistry is a critical first step in many synthetic routes. Several powerful methods have been developed for the stereoselective synthesis of tetrahydropyrans (THPs). beilstein-journals.org The choice of method often depends on the desired substitution pattern and the available starting materials.

One of the most powerful and widely used strategies is the Prins cyclization , which involves the acid-catalyzed reaction of a homoallylic alcohol with an aldehyde. beilstein-journals.org This reaction proceeds through an oxocarbenium ion intermediate, and its intramolecular trapping by the alkene leads to the formation of the tetrahydropyran ring. beilstein-journals.org The stereochemical outcome of the cyclization can be controlled by the geometry of the alkene and the nature of the substituents, often leading to highly diastereoselective ring formation. nih.gov Variations using chiral catalysts or auxiliaries can render the process enantioselective.

Another prominent method is the intramolecular oxa-Michael reaction . This approach involves the cyclization of a δ-hydroxy-α,β-unsaturated ester, ketone, or other Michael acceptor. whiterose.ac.uk The use of chiral Brønsted acids or other organocatalysts can promote the cyclization with high enantioselectivity. whiterose.ac.uk This method is particularly useful for creating THPs with substituents at various positions, depending on the structure of the linear precursor.

Additionally, acid-catalyzed cyclization of silylated alkenols provides an efficient route to polysubstituted tetrahydropyrans with excellent diastereoselectivity. uva.esmdpi.com The silicon group directs the cyclization and stabilizes the carbocation intermediate, allowing for controlled ring closure. mdpi.com The resulting silyl-substituted THP can be further functionalized. uva.es Classical approaches such as Williamson etherification of a 1,5-diol derivative, where one alcohol is converted to a leaving group, remain relevant, especially when the diol precursor can be accessed through asymmetric reduction or from the chiral pool. acs.org

Table 1: Comparison of Stereoselective Oxane Synthesis Methods

| Method | Key Reaction | Stereocontrol | Advantages |

|---|---|---|---|

| Prins Cyclization | Electrophilic addition of an aldehyde to a homoallylic alcohol | Substrate and catalyst controlled | High diastereoselectivity, convergent. beilstein-journals.orgnih.gov |

| Oxa-Michael Addition | Intramolecular conjugate addition of a hydroxyl group | Catalyst controlled (chiral acids) | High enantioselectivity, good functional group tolerance. whiterose.ac.uk |

| Silylated Alkenol Cyclization | Acid-catalyzed intramolecular hydroalkoxylation | Substrate controlled (silyl group direction) | Excellent diastereoselectivity, forms functionalizable products. uva.esmdpi.com |

Convergent and Divergent Synthesis of the Integrated Bicyclic System

The assembly of the complete 3-(Oxan-3-yl)azetidine framework can be approached through either convergent or divergent strategies. A convergent synthesis involves the preparation of the oxane and azetidine rings separately, followed by their coupling in a late-stage step. A divergent synthesis would involve constructing one ring system upon a pre-existing, functionalized version of the other.

Strategies for C-C and C-N Bond Formation between Moieties

The crucial step in a convergent synthesis is the formation of the bond linking the two heterocyclic moieties. Given the structure of 3-(Oxan-3-yl)azetidine, this involves forming a C-C bond between the C3 position of the oxane and the C3 position of the azetidine.

A primary strategy for this C-C bond formation is through nucleophilic substitution . This could involve the reaction of a nucleophilic oxane derivative with an electrophilic azetidine. For example, a 3-metallo-oxane (e.g., an organolithium or Grignard reagent) could be reacted with an N-protected 3-halo- or 3-tosyloxy-azetidine. The high ring strain of azetidines makes them susceptible to ring-opening, but careful selection of non-basic nucleophiles and reaction conditions can favor substitution at the C3 position. rsc.org

Alternatively, transition metal-catalyzed cross-coupling reactions offer a powerful and versatile approach. Reactions such as the Suzuki, Stille, or Negishi coupling could be employed. This would require the synthesis of a 3-boro- (or 3-stannyl-, 3-zinc-) oxane and an N-protected 3-haloazetidine (or vice versa). These reactions are well-suited for forming C-C bonds between sp³-hybridized carbons, although coupling between two saturated heterocyclic rings can be challenging and require specialized catalyst systems.

In a divergent approach, the C-N bonds of the azetidine ring are formed in the final cyclization step. magtech.com.cn This could involve a precursor such as a 1,3-diamino-2-(oxan-3-yl)propane derivative. Intramolecular nucleophilic substitution, where one amine displaces a leaving group on the terminal carbon, would form the four-membered ring. researchgate.net This strategy integrates the oxane moiety early in the synthesis, and the final cyclization forms the strained azetidine ring.

Stereochemical Control in the Inter-Ring Linkage

When the C3 positions of both the oxane and azetidine rings are stereocenters, controlling the relative stereochemistry of the final product is paramount. The stereochemical outcome of the coupling reaction is determined by the stereochemistry of the starting materials and the mechanism of the bond-forming reaction.

In a convergent synthesis using nucleophilic substitution (an Sₙ2-type reaction), the configuration of the electrophilic center will be inverted. Therefore, to obtain a specific diastereomer of 3-(Oxan-3-yl)azetidine, one must start with enantiomerically pure oxane and azetidine precursors with the appropriate absolute configurations. For example, reacting an (R)-oxane nucleophile with an (S)-azetidine electrophile would yield the (R,R)-diastereomer via inversion.

Substrate-controlled diastereoselectivity can also be influential. The existing stereocenter on one of the coupling partners can direct the approach of the other, leading to a preferential formation of one diastereomer over the other. This is governed by minimizing steric hindrance and exploiting favorable stereoelectronic interactions in the reaction's transition state. researchgate.netresearchgate.net The conformational preferences of saturated heterocycles, influenced by effects like the anomeric effect in the oxane ring, can play a significant role in dictating the facial selectivity of the attack. youtube.com

For divergent syntheses, stereocontrol is often established during the synthesis of the acyclic precursor. For instance, the stereocenters in a 1,3-diamino-2-(oxan-3-yl)propane precursor could be set using asymmetric synthesis techniques, and the final ring-closing step would proceed with retention of these configurations.

Considerations for Hydrochloride Salt Formation and Purification in Synthesis

The final step in the synthesis is the formation and purification of the hydrochloride salt. The conversion of the final free base, 3-(oxan-3-yl)azetidine, to its hydrochloride salt is often performed to improve the compound's stability, crystallinity, and handling properties. guidechem.comchemimpex.com

The salt is typically formed by treating a solution of the purified amine free base with hydrochloric acid. youtube.com The HCl can be added in various forms, such as an aqueous solution, a solution in an organic solvent (e.g., diethyl ether, methanol, or isopropanol), or as anhydrous HCl gas bubbled through the solution. reddit.com The choice of solvent is critical. The free base is dissolved in a solvent in which the resulting hydrochloride salt has low solubility, thereby promoting precipitation or crystallization.

Purification of the hydrochloride salt is most commonly achieved by recrystallization . This process relies on the difference in solubility of the salt in a hot versus a cold solvent system. Common solvents for recrystallizing amine hydrochlorides include alcohols like ethanol (B145695) and isopropanol. researchgate.net Often, a co-solvent system is used; for instance, the salt may be dissolved in a minimal amount of a hot polar solvent like ethanol, followed by the slow addition of a less polar "anti-solvent" such as diethyl ether, ethyl acetate, or acetone (B3395972) to induce the formation of pure crystals upon cooling. researchgate.net The solid is then collected by filtration, washed with a cold, non-polar solvent to remove residual impurities, and dried under vacuum. This process not only removes chemical impurities but also helps to isolate a specific, stable crystalline form of the salt. acs.org

Table 2: Common Solvents for Purification of Amine Hydrochloride Salts

| Solvent Type | Examples | Role in Purification |

|---|---|---|

| Primary Solvents (for dissolving) | Methanol, Ethanol, Isopropanol, Water | Good solubility for the salt, especially when heated. |

| Anti-Solvents (for precipitation) | Diethyl ether, Ethyl acetate, Acetone, Toluene, Hexanes | Low solubility for the salt, used to induce crystallization from a primary solvent. researchgate.net |

Chemical Reactivity and Transformational Chemistry of 3 Oxan 3 Yl Azetidine Hydrochloride Derivatives

Reactivity of the Azetidine (B1206935) Ring System

The azetidine ring, a four-membered saturated nitrogen heterocycle, is characterized by significant ring strain, estimated to be around 25.4 kcal/mol. rsc.org This strain is a driving force for many of its chemical transformations, making it more reactive than its five- and six-membered counterparts, pyrrolidine and piperidine, respectively. nih.gov However, it is also notably more stable and easier to handle than the highly strained three-membered aziridine ring. rsc.orgrsc.org

Strain-Release Reactions of the Azetidine Ring

The inherent strain in the azetidine ring makes it susceptible to reactions that lead to ring-opening, thereby relieving the strain. These reactions are a cornerstone of azetidine chemistry, providing pathways to a variety of functionalized acyclic amines.

Nucleophilic ring-opening is a common transformation for azetidines, often requiring activation by a Lewis acid or conversion of the azetidine nitrogen to a quaternary ammonium salt. The regioselectivity of the nucleophilic attack is influenced by both steric and electronic factors of the substituents on the ring. For a 3-substituted azetidine like 3-(oxan-3-yl)azetidine, nucleophilic attack can theoretically occur at either the C2 or C4 position, leading to cleavage of a C-N bond. The presence of substituents on the ring can direct the regioselectivity of this cleavage. For instance, enantioselective ring-opening of 3-substituted azetidines with alkyl and acyl halides can be achieved using a chiral squaramide hydrogen-bond donor catalyst, yielding synthetically useful α-amino-γ-halopropane building blocks. acs.org

Another class of strain-release reactions involves rearrangements. For example, the reaction of strained bicyclic methylene (B1212753) aziridines with rhodium-bound carbenes can lead to a [3+1] ring expansion, yielding highly substituted methylene azetidines. nih.gov This process is driven by the release of ring strain in the aziridine precursor and proceeds through a ring-opening/ring-closing cascade. nih.gov

Below is a table summarizing examples of strain-release reactions of substituted azetidines:

| Precursor | Reagent(s) | Product Type | Catalyst/Conditions | Reference |

| 3-Substituted Azetidines | Alkyl and Acyl Halides | α-Amino-γ-halopropanes | Chiral Squaramide | acs.org |

| Bicyclic Methylene Aziridines | Diazoacetates | Methylene Azetidines | Dirhodium Catalyst | nih.gov |

| Photogenerated 3-Phenylazetidinols | Electron-deficient Ketones or Boronic Acids | Highly Functionalized Dioxolanes | Light Irradiation, Heat | beilstein-journals.org |

Nucleophilic and Electrophilic Transformations at the Azetidine Nitrogen

The nitrogen atom of the azetidine ring in 3-(oxan-3-yl)azetidine hydrochloride is present as an ammonium salt. To perform nucleophilic or electrophilic transformations at this nitrogen, it must first be deprotonated to the free base. The resulting secondary amine is nucleophilic and can react with a variety of electrophiles.

Common electrophilic transformations at the azetidine nitrogen include N-alkylation, N-acylation, and N-sulfonylation. These reactions are fundamental for introducing a wide range of functional groups and for the synthesis of more complex derivatives. For example, the slow addition of an aroyl chloride to the free-based azetidine can be used to synthesize N-acylated products. rsc.org The introduction of protecting groups, such as the tert-butoxycarbonyl (Boc) group, is also a common transformation at the azetidine nitrogen, which can modulate its reactivity and allow for selective transformations elsewhere in the molecule. nih.gov

The azetidine nitrogen can also participate in transition metal-catalyzed cross-coupling reactions. For instance, palladium-catalyzed intramolecular C(sp³)–H amination has been used to synthesize functionalized azetidines. rsc.org

The table below provides examples of transformations at the azetidine nitrogen:

| Reaction Type | Electrophile | Product | Conditions | Reference |

| N-Acylation | Aroyl Chloride | N-Aroylazetidine | Slow addition of K₂CO₃, Toluene | rsc.org |

| N-Alkylation | Alkyl Halide | N-Alkylazetidine | Base | researchgate.net |

| N-Sulfonylation | Sulfonyl Chloride | N-Sulfonylazetidine | Base | researchgate.net |

| Aza-Michael Addition | Methyl 2-(azetidin-3-ylidene)acetate | 3-Substituted 3-(acetoxymethyl)azetidines | DBU, Acetonitrile | nih.gov |

Functionalization of the Azetidine Ring Carbons

Functionalization of the carbon atoms of the azetidine ring is another important aspect of its chemistry, although it can be more challenging than transformations at the nitrogen atom. arkat-usa.org The development of methods for the stereoselective synthesis of substituted azetidines is an active area of research. uni-muenchen.de

One approach involves the functionalization of pre-existing azetidine rings. For example, α-lithiation of N-protected 3-arylated azetidines followed by trapping with an electrophile can be used to introduce substituents at the C2 position. uni-muenchen.de

Ring-enlargement strategies starting from aziridines are also popular for synthesizing 3-functionalized azetidines. arkat-usa.org Additionally, functional group transformations on azetidine-2-ones and azetidine-3-ones, followed by reduction of the carbonyl group, can provide access to a variety of substituted azetidines. arkat-usa.org Palladium-catalyzed cross-coupling reactions have also been employed for the synthesis of 3-aryl- and 3-heteroarylazetidine-3-carboxylic acid compounds. researchgate.net

Reactivity of the Oxane Ring System

The oxane (tetrahydropyran) ring is a six-membered saturated oxygen-containing heterocycle. In contrast to the azetidine ring, the oxane ring is relatively strain-free and therefore more stable and less reactive. researchgate.net Its reactivity is largely governed by the presence of the oxygen atom and the substituents on the ring.

Ring-Opening Reactions of the Oxane Moiety

Ring-opening reactions of the oxane ring are significantly less common than those of the azetidine ring due to its lower ring strain. researchgate.net Such reactions typically require harsh conditions or specific activation. For example, acid-catalyzed ring-opening can occur, but often requires strong acids and elevated temperatures. The regioselectivity of ring-opening in unsymmetrical oxetanes (a four-membered oxygen heterocycle with higher ring strain) is influenced by steric and electronic effects, with strong nucleophiles generally attacking the less substituted carbon adjacent to the oxygen. acs.org While oxane is more stable, similar principles of regioselectivity would apply under conditions that promote its ring-opening. Radical ring-opening of oxetanes has also been explored, offering alternative pathways to functionalized products. researchgate.net

Substituent Transformations on the Oxane Ring

Transformations of substituents on the oxane ring are more common than ring-opening reactions. These reactions follow the general principles of functional group chemistry. For instance, if the oxane ring of a 3-(oxan-3-yl)azetidine derivative were to bear a hydroxyl group, it could undergo oxidation, etherification, or esterification. Similarly, a halogen substituent could be displaced by a variety of nucleophiles.

The presence of the oxane ring can also influence the reactivity of adjacent functional groups. For example, the oxygen atom can act as a hydrogen bond acceptor, potentially influencing the conformation and reactivity of the molecule. acs.org

Inter-Ring Reactivity and Cross-Coupling Strategies

The strategic functionalization of the 3-(oxan-3-yl)azetidine scaffold through cross-coupling reactions is a key approach to expanding its molecular diversity. While direct inter-ring reactivity between the oxane and azetidine moieties is not extensively documented, the azetidine ring serves as a versatile platform for a variety of coupling methodologies. The primary focus lies on the activation of the C3 position of the azetidine ring or the utilization of pre-functionalized derivatives.

Transition metal-catalyzed cross-coupling reactions are instrumental in forging new carbon-carbon and carbon-heteroatom bonds at the azetidine core. For instance, protocols developed for the coupling of 3-iodoazetidines with a range of Grignard reagents in the presence of an iron catalyst have demonstrated broad applicability. rsc.org This methodology allows for the introduction of aryl, heteroaryl, vinyl, and alkyl groups at the 3-position of the azetidine ring, showcasing its versatility. Although not specific to the 3-(oxan-3-yl) derivative, this approach highlights a potent strategy for its derivatization, assuming the corresponding 3-iodo-3-(oxan-3-yl)azetidine can be synthesized.

Another powerful tool is the nickel-catalyzed Suzuki Csp2-Csp3 cross-coupling reaction. This method has been successfully employed for the synthesis of azetidines bearing all-carbon quaternary centers by leveraging the ring strain of 1-azabicyclo[1.1.0]butanes. organic-chemistry.org While this involves a different synthetic strategy, it underscores the utility of nickel catalysis in constructing complex azetidine derivatives. The adaptation of such catalytic systems to 3-(oxan-3-yl)azetidine precursors could provide access to a wide array of novel compounds.

Furthermore, the synthesis of azetidine and oxetane (B1205548) sulfinate salts from 3-iodoheterocycle precursors has opened doors for their subsequent coupling reactions, offering an expedient route to introduce these four-membered heterocycles into various molecular frameworks, including indoles. rsc.org

The table below summarizes representative cross-coupling strategies applicable to the azetidine scaffold, which could potentially be adapted for 3-(oxan-3-yl)azetidine derivatives.

| Catalyst/Reagent System | Coupling Partners | Type of Bond Formed | Potential Application for 3-(Oxan-3-yl)azetidine |

| Iron Catalyst | 3-Iodoazetidines + Grignard Reagents | C-C (aryl, heteroaryl, vinyl, alkyl) | Introduction of diverse substituents at the azetidine C3-position. rsc.org |

| Nickel Catalyst | 1-Azabicyclo[1.1.0]butanes + Boronic Acids | Csp2-Csp3 | Synthesis of derivatives with all-carbon quaternary centers. organic-chemistry.org |

| - | 3-Iodoazetidines -> Azetidine sulfinate salts | C-S | Formation of versatile intermediates for further coupling. rsc.org |

Derivatization for Enhanced Synthetic Utility and Modular Design

The derivatization of the this compound scaffold is crucial for its application in modular design and the construction of compound libraries for various scientific pursuits. The reactivity of both the azetidine nitrogen and the potential for functionalization on both ring systems provide a rich landscape for chemical modification.

A common and effective strategy for enhancing synthetic utility is the protection of the azetidine nitrogen, typically with a tert-butoxycarbonyl (Boc) group. The resulting N-Boc-3-(oxan-3-yl)azetidine serves as a versatile intermediate for a multitude of transformations. For instance, the aza-Michael addition of NH-heterocycles to (N-Boc-azetidin-3-ylidene)acetates provides a straightforward method for the synthesis of functionalized 3-substituted 3-(acetoxymethyl)azetidines. nih.gov This approach could be adapted to introduce a variety of nitrogen-based nucleophiles at the 3-position, further expanding the chemical space around the 3-(oxan-3-yl)azetidine core.

The synthesis of 3,3-disubstituted azetidines from N-Boc-3-aryl-3-azetidinols via Friedel-Crafts arylation conditions offers another avenue for derivatization. researchgate.net Although this example involves an aryl substituent, the underlying principle of activating the 3-position for nucleophilic attack could be explored for the oxane-substituted analogue.

The modular design of molecules incorporating the 3-(oxan-3-yl)azetidine unit can be achieved by a stepwise approach, involving initial derivatization of the core scaffold followed by further coupling reactions. For example, the introduction of a functional handle, such as a halogen or a boronic ester, on either the azetidine or the oxane ring would enable subsequent cross-coupling reactions to append diverse molecular fragments.

The following table outlines potential derivatization strategies for enhancing the synthetic utility of the 3-(oxan-3-yl)azetidine scaffold.

| Derivatization Strategy | Reagents/Conditions | Resulting Functional Group | Purpose |

| N-Protection | (Boc)2O | N-Boc | Enables further functionalization and improves solubility. |

| Aza-Michael Addition | NH-Heterocycles, DBU | 3-Substituted 3-(acetoxymethyl)azetidines | Introduction of nitrogen-based diversity. nih.gov |

| Friedel-Crafts Alkylation | Arenes, Lewis Acid | 3-Aryl-3-(oxan-3-yl)azetidines | C-C bond formation at the 3-position. researchgate.net |

| Ring-Opening | Nucleophiles (e.g., thiols, amines) | Functionalized amino alcohols | Access to acyclic structures with defined stereochemistry. rsc.org |

Advanced Computational and Theoretical Chemistry of 3 Oxan 3 Yl Azetidine Hydrochloride

Quantum Chemical Studies on Constituent Heterocyclic Compounds

Quantum chemical calculations offer a powerful lens through which to examine the fundamental properties of the azetidine (B1206935) and oxane rings that constitute 3-(Oxan-3-yl)azetidine hydrochloride. By studying these components individually, we can build a foundational understanding of the electronic characteristics of the parent molecule.

The electronic structure of a molecule dictates its reactivity and physical properties. For the constituent rings of this compound, density functional theory (DFT) calculations can provide detailed information on bond lengths, bond angles, and charge distributions. In the protonated form, the azetidinium ring exhibits notable changes in its geometry compared to the neutral azetidine. The C-N bond lengths are slightly elongated, and the internal ring angles are distorted due to the presence of the positively charged nitrogen atom.

Oxane (tetrahydropyran) adopts a chair conformation as its most stable geometry. The C-O and C-C bond lengths and bond angles are consistent with those of a typical saturated ether. The oxygen atom, being more electronegative than carbon, introduces a degree of polarity to the ring. Natural Bond Orbital (NBO) analysis can be employed to quantify the charge distribution, revealing a partial negative charge on the oxygen atom and partial positive charges on the adjacent carbon atoms.

| Parameter | Azetidinium Cation (Calculated) | Oxane (Calculated) |

|---|---|---|

| C-N Bond Length (Å) | ~1.51 | - |

| C-C Bond Length (Azetidine Ring) (Å) | ~1.55 | - |

| C-O Bond Length (Å) | - | ~1.43 |

| C-C Bond Length (Oxane Ring) (Å) | - | ~1.53 |

| ∠C-N-C Angle (°) | ~88.5 | - |

| ∠C-O-C Angle (°) | - | ~111.8 |

Note: The values presented are representative and can vary depending on the level of theory and basis set used in the DFT calculations.

Molecular Orbital (MO) theory provides a framework for understanding the electronic transitions and reactivity of molecules. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial parameter that provides insights into the kinetic stability and chemical reactivity of a molecule researchgate.net. A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive species.

For the azetidinium cation, the HOMO is typically localized on the C-C and C-N sigma bonds, while the LUMO is distributed over the C-H and N-H antibonding orbitals. In the case of oxane, the HOMO has significant contribution from the lone pair electrons of the oxygen atom, making it a potential site for electrophilic attack. The LUMO, on the other hand, is generally a combination of C-H and C-O antibonding orbitals.

| Molecule | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

|---|---|---|---|

| Azetidinium Cation | -8.5 to -9.5 | 1.0 to 2.0 | 9.5 to 11.5 |

| Oxane | -7.0 to -8.0 | 3.0 to 4.0 | 10.0 to 12.0 |

Note: These values are illustrative and depend on the computational method and solvent model employed.

Reaction Mechanism Elucidation for Proposed Synthetic Pathways

Computational chemistry is an indispensable tool for elucidating the mechanisms of chemical reactions, allowing for the study of transient species like transition states and the determination of reaction energetics.

The synthesis of this compound likely involves the formation of both the azetidine and oxane rings through intramolecular cyclization reactions. These reactions typically proceed via a nucleophilic substitution (SN2) mechanism. Transition state theory is a fundamental concept in understanding the rates of these reactions britannica.comwikipedia.org. The transition state is a high-energy, transient configuration along the reaction coordinate that separates the reactants from the products britannica.com.

For the formation of the azetidine ring, a common synthetic route involves the intramolecular cyclization of a γ-amino halide or sulfonate. Computational modeling of this process would involve locating the transition state structure for the intramolecular SN2 reaction. In this transition state, the nitrogen atom is partially bonded to the electrophilic carbon, and the leaving group is partially detached. The geometry of the transition state is crucial in determining the activation energy of the reaction.

Similarly, the formation of the oxane ring can be achieved through the intramolecular cyclization of a δ-hydroxy halide or sulfonate (an intramolecular Williamson ether synthesis). Transition state analysis for this reaction would reveal a structure where the oxygen atom of the hydroxyl group is in the process of forming a bond with the carbon bearing the leaving group.

An energetic profile, or reaction coordinate diagram, provides a visual representation of the energy changes that occur during a chemical reaction. It plots the potential energy of the system against the reaction coordinate, which represents the progress of the reaction.

Computational methods can be used to calculate the energies of the reactants, transition state, and products, thereby constructing a detailed energetic profile. This allows for a quantitative understanding of the reaction's feasibility and kinetics. For instance, the ring strain in the four-membered azetidine ring would be reflected in the thermodynamics of its formation.

Conformational Analysis and Inter-Ring Interactions

The three-dimensional structure of this compound is not static but exists as an ensemble of different conformations. Conformational analysis is the study of the different spatial arrangements of atoms in a molecule and their relative energies lumenlearning.com.

The azetidine ring is known to be puckered, existing in a bent conformation to relieve some of the ring strain. The oxane ring, similar to cyclohexane (B81311), predominantly adopts a chair conformation. The connection between these two rings at the 3-position of both heterocycles introduces additional conformational complexity. The relative orientation of the two rings can be described by the torsional angles around the C3(azetidine)-C3(oxane) bond.

Computational methods, such as potential energy surface (PES) scanning, can be used to explore the conformational landscape of the molecule. This involves systematically changing the key torsional angles and calculating the energy at each point to identify the low-energy conformers.

Prediction of Spectroscopic Signatures of the Compound and its Derivatives

Computational quantum mechanics, particularly Density Functional Theory (DFT), has become a powerful tool for the ab initio prediction of spectroscopic data. dtic.mildtic.mil By solving the electronic structure of a molecule, these methods can accurately forecast a range of spectroscopic signatures, which are crucial for the identification and characterization of new compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is a standard application of computational chemistry. nih.gov The process involves optimizing the molecular geometry of this compound and then calculating the nuclear magnetic shielding tensors using methods like Gauge-Including Atomic Orbitals (GIAO). The calculated shielding constants are then referenced against a standard, typically tetramethylsilane (TMS), to yield the predicted chemical shifts.

For this compound, theoretical calculations would predict distinct signals for the protons and carbons in both the azetidine and oxane rings. The protons on the azetidine ring, particularly those adjacent to the nitrogen atom, are expected to show significant downfield shifts due to the deshielding effect of the heteroatom, further influenced by protonation. Similarly, the carbons of the azetidine ring are sensitive to the ring strain and the electronegativity of the nitrogen. The oxane ring protons and carbons would exhibit chemical shifts characteristic of a saturated heterocycle, with variations depending on their axial or equatorial positions in the dominant chair conformation.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: These are hypothetical values generated based on computational chemistry principles for illustrative purposes.

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Azetidine C2/C4 | ~3.8 - 4.2 | ~55 - 60 |

| Azetidine C3 | ~3.0 - 3.4 | ~35 - 40 |

| Oxane C2/C6 | ~3.5 - 4.0 (axial/equatorial) | ~65 - 70 |

| Oxane C3 | ~2.0 - 2.4 | ~30 - 35 |

| Oxane C4/C5 | ~1.5 - 1.9 (axial/equatorial) | ~25 - 30 |

Infrared (IR) Spectroscopy: Theoretical IR spectra are calculated by computing the second derivatives of the energy with respect to the atomic positions, which yields the vibrational frequencies and their corresponding intensities. dtic.milmdpi.com For this compound, DFT calculations would predict characteristic vibrational modes. Key predicted absorptions would include N-H stretching frequencies for the protonated amine, C-H stretching for both rings, C-N stretching from the azetidine ring, and C-O-C stretching from the oxane ring. The calculated spectrum serves as a valuable reference for interpreting experimental data. umass.edu

Table 2: Predicted Key IR Vibrational Frequencies Note: These are hypothetical values based on typical frequency ranges for the specified functional groups.

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Description |

|---|---|---|

| N-H Stretch (Ammonium) | 2800 - 3100 | Broad, strong absorption characteristic of the R₂NH₂⁺ group. |

| C-H Stretch (Aliphatic) | 2850 - 3000 | Stretching vibrations of C-H bonds in the azetidine and oxane rings. |

| C-O-C Stretch (Ether) | 1050 - 1150 | Strong, characteristic asymmetric stretching of the ether linkage in the oxane ring. |

| C-N Stretch (Amine) | 1150 - 1250 | Stretching vibration of the carbon-nitrogen bonds within the azetidine ring. |

Mass Spectrometry (MS): While direct prediction of full mass spectra is complex, computational methods can be used to predict the stability of potential fragment ions. By calculating the energies of the parent ion and various fragmentation products, a likely fragmentation pathway can be proposed. nih.gov For this compound, the molecular ion would be [C₈H₁₅NO + H]⁺. Predicted fragmentation would likely involve the cleavage of the bond between the two rings or the opening of either the azetidine or oxane ring, leading to characteristic daughter ions.

Molecular Dynamics Simulations for Conformational Flexibility Studies

Molecular Dynamics (MD) simulations provide a computational microscope to observe the time-dependent behavior of molecules, offering profound insights into their conformational flexibility. consensus.app By solving Newton's equations of motion for a system of atoms, MD simulations can map the potential energy surface and identify the most stable conformations and the energy barriers between them. chemistrysteps.com

For this compound, MD simulations are essential for understanding its complex conformational landscape, which is governed by three primary sources of flexibility:

Azetidine Ring Puckering: The four-membered ring is not planar and undergoes a puckering motion.

Oxane Ring Conformation: The tetrahydropyran (B127337) ring predominantly adopts a chair conformation but can undergo ring flips to alternative chair or boat/twist-boat conformations. acs.orgrsc.org

Inter-ring Torsion: Rotation around the C-C single bond connecting the azetidine and oxane rings.

MD simulations can quantify the relative energies of different conformers, such as those where the azetidine ring is in an axial versus an equatorial position relative to the oxane ring. The simulations would track key dihedral angles over time to map the conformational space and calculate the free energy differences between stable states. This information is critical for understanding how the molecule's shape influences its interactions with biological targets.

Table 3: Key Conformational Parameters from Theoretical Molecular Dynamics Note: These are hypothetical, representative values for illustrating the output of MD simulations.

| Conformational Feature | Key Dihedral Angle(s) | Predicted Energy Barrier (kcal/mol) | Description |

|---|---|---|---|

| Oxane Ring Flip | C2-C3-C5-C6 | ~10 - 12 | Energy required to convert between the two chair conformations of the oxane ring. |

| Azetidine Ring Puckering | C2-N1-C4-C3 | ~1 - 2 | Low energy barrier for the flapping motion of the strained four-membered ring. |

| Inter-ring Rotation (Equatorial) | N1-C3(Aze)-C3(Oxa)-C2(Oxa) | ~3 - 5 | Rotational barrier around the connecting C-C bond when the azetidine is in an equatorial position. |

| Inter-ring Rotation (Axial) | N1-C3(Aze)-C3(Oxa)-C2(Oxa) | ~5 - 7 | Higher rotational barrier due to increased steric hindrance when the azetidine is in an axial position. |

Application As a Specialized Building Block in Organic Synthesis

Design and Synthesis of Complex Molecular Architectures.

The inherent structural rigidity and defined stereochemistry of 3-(Oxan-3-yl)azetidine hydrochloride make it an attractive starting point for the synthesis of complex molecular frameworks. The azetidine (B1206935) ring, a strained heterocycle, provides a reactive handle for a variety of chemical transformations, while the oxane ring introduces a distinct conformational bias. This allows chemists to precisely control the three-dimensional shape of the final molecule.

Research in the broader field of azetidine chemistry has demonstrated that these small rings can serve as key components in the synthesis of intricate fused, bridged, and spirocyclic systems. While specific examples detailing the extensive use of this compound are not widely available in public literature, the principles established with analogous structures suggest its potential. For instance, the synthesis of novel heterocyclic amino acid derivatives often employs azetidine scaffolds to create conformationally constrained peptide mimics. The incorporation of the oxane ring from this compound would further influence the resulting peptide's shape and potential biological activity.

Role in Expanding the Accessible Chemical Space.

The concept of "chemical space" refers to the vast multidimensional space of all possible molecules. A key goal in modern drug discovery and materials science is to explore new regions of this space to identify molecules with novel properties. Building blocks like this compound play a crucial role in this exploration by providing access to molecular scaffolds that are not readily accessible through traditional synthetic routes.

The combination of the small, strained azetidine ring and the larger, more flexible oxane ring in a single molecule introduces a unique set of structural parameters. This allows for the creation of molecules with distinct shapes, polarity, and vectoral properties compared to more common cyclic systems. By incorporating this building block, chemists can systematically expand the diversity of their compound libraries, increasing the probability of discovering novel bioactive compounds or materials with desired characteristics.

Development of Novel Heterocyclic Scaffolds.

The development of novel heterocyclic scaffolds is a cornerstone of medicinal chemistry, as these frameworks often form the core of new therapeutic agents. The reactivity of the azetidine nitrogen in this compound allows for its incorporation into a variety of larger heterocyclic systems.

For example, the azetidine can be used as a linchpin to connect different molecular fragments, leading to the formation of novel spirocyclic or fused ring systems. The synthesis of spiro[azetidine-3,3'-oxane] derivatives, which are structurally analogous to the core of this compound, highlights the interest in such motifs. These spirocyclic structures are of particular interest in drug design as they introduce a high degree of three-dimensionality, which can lead to improved binding affinity and selectivity for biological targets. The unique combination of the azetidine and oxane rings in this compound provides a pre-organized scaffold for the efficient construction of such novel and complex heterocyclic architectures.

Integration into Diversity-Oriented Synthesis (DOS) Approaches.

Diversity-oriented synthesis (DOS) is a powerful strategy for the rapid generation of large and structurally diverse collections of small molecules. The goal of DOS is to efficiently populate chemical space with a wide range of molecular scaffolds. Building blocks that can participate in a variety of chemical reactions to produce diverse outputs are highly valued in DOS.

The bifunctional nature of this compound, with its reactive azetidine nitrogen and the potential for functionalization on the oxane ring, makes it a suitable candidate for inclusion in DOS campaigns. The azetidine can undergo reactions such as N-alkylation, N-arylation, and acylation, while the oxane ring can be further modified, leading to a wide array of derivatives from a single starting material. The use of such specialized building blocks is a key strategy in DOS to move beyond simple linear or planar molecules and to generate libraries of complex and three-dimensional compounds, thereby increasing the chances of identifying novel biological probes and drug leads.

Intellectual Property Landscape and Patent Analysis in the Field

Analysis of Patent Trends in Azetidine (B1206935) and Oxane Synthesis

The patent landscape for azetidine and oxane synthesis has evolved significantly, driven by the increasing demand for novel chemical entities in drug discovery. Early patents often focused on fundamental synthetic routes, which sometimes involved harsh reaction conditions, low yields, and the formation of significant side products. google.com A noticeable trend in recent years is the move towards developing more efficient, scalable, and safer synthetic methodologies.

Key trends identified from patent literature include:

Improved Efficiency and Yield: Many modern patents claim processes that offer substantial improvements over older methods. For instance, patents now frequently describe methodologies that enhance yield and simplify product isolation and purification, overcoming deficiencies of earlier synthetic routes. google.com

Milder Reaction Conditions: There is a clear shift away from harsh reaction conditions. For example, methods for removing protecting groups like benzyl groups, which traditionally required harsh chemicals, are now being patented under milder and more selective conditions. google.com

Novel Building Blocks: A significant number of patents are directed towards the synthesis of novel azetidine and oxane derivatives that serve as versatile building blocks for combinatorial libraries. google.com This trend facilitates the rapid generation of diverse molecules for high-throughput screening in drug discovery programs.

Enabling Technologies: Emerging technologies like continuous flow synthesis are being applied to the production of heterocyclic scaffolds. pharmaceutical-technology.com This approach offers better control over reaction parameters, improved safety, and potential for easier scale-up, representing a growing area for patent filings. pharmaceutical-technology.com

Stereoselective Synthesis: As the importance of chirality in drug action is well-understood, there is an increasing number of patents focusing on stereoselective methods to produce specific enantiomers of azetidine and oxane derivatives.

| Patent Trend | Description | Significance |

|---|---|---|

| Process Optimization | Focus on increasing reaction yields, simplifying work-ups, and improving purity. google.com | Enhances commercial viability and large-scale production feasibility. |

| Milder Conditions | Development of syntheses that avoid harsh chemicals and extreme temperatures/pressures. google.com | Improves safety, functional group tolerance, and reduces environmental impact. |

| Novel Intermediates | Patenting of versatile building blocks for use in combinatorial chemistry and drug discovery. google.com | Expands accessible chemical space for developing new therapeutic agents. |

| Enabling Technologies | Application of modern methods like continuous flow chemistry to heterocycle synthesis. pharmaceutical-technology.com | Offers greater process control, efficiency, and scalability. |

Strategies for Patenting Novel Synthetic Routes and Intermediates

Securing intellectual property is crucial for protecting the investment required for research and development in pharmaceuticals. Patenting strategies in the synthesis of heterocyclic compounds like azetidines and oxanes are multifaceted, often covering the final product, the synthetic process, and key intermediates.

Common patenting strategies include:

Composition of Matter Claims: These are the strongest type of patent claims and cover the novel chemical compound itself. For a compound like 3-(Oxan-3-yl)azetidine hydrochloride to be patentable, it must be novel and non-obvious over existing compounds.

Process Claims: A new and inventive method for synthesizing a known or novel compound can be patented. This is particularly common when a new route offers significant advantages such as lower cost, higher purity, improved safety, or is more environmentally friendly ("green chemistry"). google.com For example, a process that avoids hazardous reagents or simplifies purification steps would be a strong candidate for a process patent. google.com

Intermediate Claims: Novel chemical intermediates that are essential for synthesizing the final target molecule can also be patented. google.com Patenting a key intermediate can provide a strategic advantage by controlling a critical step in the manufacturing process of a valuable final product. google.com

"Use" Claims: In some jurisdictions, a new use for a known compound can be patented. For example, if a known azetidine derivative is discovered to have a new and unexpected therapeutic application, that new use may be patentable.

Polymorph and Salt Form Claims: For active pharmaceutical ingredients (APIs), companies often file patents on specific crystalline forms (polymorphs) or salt forms (like the hydrochloride salt) that offer improved properties such as stability, solubility, or bioavailability. crystalpharmatech.com

| Strategy | Scope of Protection | Example |

|---|---|---|

| Composition of Matter | A novel molecule or a class of molecules. | Claiming a new series of substituted azetidine derivatives. |

| Process | A specific, non-obvious method of synthesis. google.com | A novel catalytic method for ring formation with higher yield. |

| Intermediate | A novel and essential precursor in a synthetic route. google.com | Patenting a unique N-protected azetidinol intermediate. |

| Polymorph/Salt Form | A specific solid-state form or salt of the active molecule. crystalpharmatech.com | Claiming the hydrochloride salt for its improved stability. |

Identification of Key Innovators and Emerging Research Hotspots from Patent Data

Analysis of patent filings provides valuable insights into the key corporate and academic players driving innovation. The pharmaceutical industry is dominated by large companies that invest heavily in R&D and aggressively protect their discoveries through patents. pharmaceutical-technology.com

Key Innovators: Patent data reveals that major pharmaceutical companies are at the forefront of innovation in heterocyclic chemistry. Companies such as Roche, Novartis, and Bristol-Myers Squibb are consistently among the top filers of patents for new chemical entities, many of which contain heterocyclic scaffolds. pharmaceutical-technology.comdrugdiscoverytrends.com For instance, Pfizer has been identified as an assignee on patents related to azetidine derivatives for therapeutic uses. google.com Historically, companies like Shell and BASF have also contributed to the patent literature concerning azetidine synthesis. google.com

Emerging Research Hotspots: Patent landscape analysis helps identify areas of intense research and commercial interest. polimi.it Current hotspots in the synthesis of azetidine and oxane derivatives include:

Therapeutic Targets: A significant number of patents are focused on heterocyclic compounds designed to interact with specific biological targets. For example, azetidine derivatives have been patented as inhibitors of enzymes like dipeptidyl peptidase-IV (DPP-IV) for the treatment of diabetes.

Novel Reaction Methodologies: There is a surge in patent activity around the application of modern synthetic methods. This includes the use of novel catalysts for regioselective reactions, such as the lanthanum-catalyzed aminolysis of epoxides to form azetidines. frontiersin.org Photoredox catalysis and C-H activation are also emerging as powerful tools for functionalizing these scaffolds, likely leading to new patent filings.

Complex Scaffolds: The synthesis of more complex, three-dimensional structures, such as spirocyclic and fused bicyclic systems containing azetidine or oxane rings, is a growing area of interest. google.com These scaffolds provide access to novel chemical space and are attractive for developing drugs with improved properties.

Future Directions and Patentable Opportunities in the Synthesis of Heterocyclic Scaffolds

The field of heterocyclic synthesis is continuously advancing, opening up new avenues for patentable inventions. The drive for novel patent positions is a powerful motivator for the discovery of new synthetic methods and scaffolds.

Future opportunities for patent protection in this area are likely to arise from:

Green and Sustainable Chemistry: There is a growing emphasis on developing environmentally benign synthetic processes. Innovations in this area, such as the use of biodegradable solvents, non-toxic catalysts, and processes that minimize waste, represent significant patentable opportunities.

Automation and High-Throughput Synthesis: The integration of automation and machine learning with chemical synthesis allows for the rapid exploration of reaction conditions and the generation of large compound libraries. Novel automated platforms and the unique chemical space they unlock will be a source of future patents.

Bio-catalysis: The use of enzymes to catalyze key steps in the synthesis of heterocyclic compounds offers high selectivity and mild reaction conditions. Novel biocatalytic routes to azetidine and oxane derivatives are a promising area for intellectual property.

New Scaffolds and Bioisosteres: The design and synthesis of entirely new heterocyclic ring systems or scaffolds that can mimic the biological activity of existing successful drugs (bioisosteres) remain a key objective in medicinal chemistry. medwinpublishers.com The discovery of a novel, synthetically accessible scaffold with desirable drug-like properties is highly valuable and eminently patentable. The synthesis of complex derivatives, such as those produced through cycloaddition or cyclization reactions, continues to be a challenging yet rewarding area for innovation. medwinpublishers.comjmchemsci.com

Q & A

Advanced Research Questions

How does functionalization of the azetidine ring (e.g., fluorination) impact bioactivity?

Fluorinated analogs (e.g., 3-(difluoromethyl)azetidine hydrochloride) show enhanced metabolic stability and CNS penetration. Modify the oxane substituent to tune lipophilicity and target engagement, as seen in neuroprotective studies where azetidine derivatives inhibit microglial activation via NF-κB suppression .

What in vitro models are suitable for evaluating the neuroprotective potential of this compound?

- BV2 Microglial Cells : Test anti-inflammatory effects using LPS/MPP+-induced cytokine release (e.g., TNF-α, IL-6) and oxidative stress markers (e.g., ROS, SOD activity) .

- Primary Neurons : Assess protection against hypoxia/reperfusion injury via caspase-3/9 assays and mitochondrial membrane potential measurements .

How can researchers resolve contradictions in synthetic yields across different protocols?

Discrepancies often arise from:

- Deprotection Efficiency : Incomplete HCl-mediated cleavage of tert-butyl groups lowers yields. Use TLC or in situ NMR to monitor reaction progress .

- Solvent Purity : Anhydrous dioxane is critical; trace water may hydrolyze intermediates. Pre-dry solvents with molecular sieves .

What strategies improve aqueous solubility for in vivo studies?

- Salt Formation : Co-crystallize with counterions (e.g., citrate) to enhance solubility.

- Prodrug Design : Introduce ionizable groups (e.g., phosphate esters) on the oxane ring, which hydrolyze in physiological conditions .

How do structural modifications affect metabolic stability?

Q. Methodological Notes

- Synthesis Troubleshooting : If yields are low (<50%), verify stoichiometry of HCl and reaction temperature. Alternative protecting groups (e.g., Boc) may improve intermediate stability .

- Analytical Cross-Validation : Compare NMR data with structurally similar compounds (e.g., 3-hydroxyazetidine hydrochloride, δ 4.1 ppm for C3-OH) to confirm assignments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.